molecular formula C18H13FN4O2S B2495143 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685107-30-6

3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2495143
M. Wt: 368.39
InChI Key: UCRCRNMAFUPPNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the creation of pyrazolo[1,5-a]pyrimidine derivatives with specific substituents that confer high activity as 5-HT6 receptor antagonists. One method for synthesizing these compounds involves starting with a pyrazolo[1,5-a]pyrimidine scaffold and introducing various substituents to optimize the receptor antagonistic activity (Ivachtchenko et al., 2013).

Molecular Structure Analysis

The molecular structure and activity relationship of these compounds indicate that the presence of certain substituents, such as the phenylsulfonyl group and the 4-fluorophenyl group, are crucial for their high potency as 5-HT6 receptor antagonists. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazolo[1,5-a]pyrimidine scaffold, including the nature and position of these substituents, significantly affect their receptor antagonistic activity (Ivachtchenko et al., 2011).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions based on their functional groups. The presence of an amine group allows for further derivatization or participation in hydrogen bonding, which is crucial for their interaction with the 5-HT6 receptor. The sulfonyl group enhances the compound's polarity, potentially improving its solubility and bioavailability.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of the fluorophenyl group can affect the compound's lipophilicity, impacting its absorption and distribution within the body.

Chemical Properties Analysis

The chemical properties, such as reactivity and the ability to form bonds with the 5-HT6 receptor, are determined by the compound's functional groups. The interaction with the receptor is influenced by the molecule's ability to fit into the receptor's binding site, which is dictated by the compound's three-dimensional structure and electronic distribution.

For more information on these compounds, including their synthesis, structure, and biological activity, refer to the cited research articles:

Scientific Research Applications

Antimicrobial Applications

Research has indicated that derivatives similar to 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine have potential applications as antimicrobial agents. For example, compounds containing pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, revealing that certain derivatives exhibit significant effectiveness against various microbial strains when incorporated into polyurethane varnish and printing ink paste for surface coating applications. These findings suggest that the chemical structure of these compounds, which shares similarities with 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine, could be utilized in developing antimicrobial coatings and inks with enhanced properties (El‐Wahab et al., 2015).

Serotonin Receptor Antagonism

Another area of research interest is the compound's potential application as a serotonin receptor antagonist. Studies on derivatives of pyrazolo[1,5-a]pyrimidines, which are structurally related to 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine, have demonstrated significant activity as antagonists of the serotonin 5-HT6 receptors. These findings highlight the therapeutic potential of these compounds in treating conditions associated with serotonin receptor dysregulation, such as neurological and psychiatric disorders (Ivachtchenko et al., 2013).

Novel Drug Discovery

The structural framework of 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine and its derivatives has been explored in novel drug discovery efforts, particularly in the development of compounds with potential anti-inflammatory and anticancer properties. These efforts involve synthesizing various derivatives and evaluating their biological activities, including antioxidant, anti-breast cancer, and anti-inflammatory effects. The versatility of this chemical scaffold offers promising avenues for the development of new therapeutic agents with diverse biological activities (Thangarasu et al., 2019).

properties

IUPAC Name

6-(benzenesulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S/c19-13-8-6-12(7-9-13)15-10-22-23-17(20)16(11-21-18(15)23)26(24,25)14-4-2-1-3-5-14/h1-11H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRCRNMAFUPPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

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